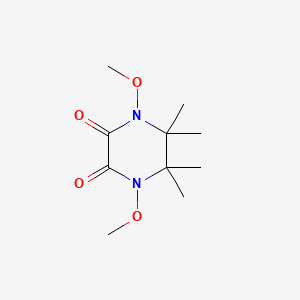![molecular formula C14H12N8O2 B11031656 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B11031656.png)
7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-Hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound. This compound is notable for its unique structure, which combines pyrimidine, pyrido, and triazolo moieties. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Pyrimidine Ring: Starting with 2-amino-4-hydroxy-6-methylpyrimidine, which can be synthesized from guanidine and ethyl acetoacetate under basic conditions.
Construction of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This involves cyclization reactions where the pyrimidine derivative is reacted with appropriate reagents to form the triazolo and pyrido rings.
Industrial Production Methods
Industrial production methods for such complex molecules often involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
In medicine, such compounds are explored for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, these compounds can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these proteins, potentially inhibiting their activity. This can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: A simpler pyrimidine derivative with similar functional groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential biological activity.
Uniqueness
The uniqueness of 7-[(4-hydroxy-6-methylpyrimidin-2-yl)amino]-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one lies in its complex structure, which combines multiple heterocyclic rings. This complexity can lead to unique interactions with biological targets, potentially offering advantages over simpler compounds in terms of specificity and potency.
Properties
Molecular Formula |
C14H12N8O2 |
|---|---|
Molecular Weight |
324.30 g/mol |
IUPAC Name |
4-methyl-11-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C14H12N8O2/c1-7-5-11(23)18-13(16-7)20-21-4-3-10-9(12(21)24)6-15-14-17-8(2)19-22(10)14/h3-6H,1-2H3,(H2,16,18,20,23) |
InChI Key |
ILHICBHSNKANAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NN2C=CC3=C(C2=O)C=NC4=NC(=NN34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11031583.png)
![6-[(1-Acetyl-2,2-dimethyl-1,2-dihydro-4-quinolinyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11031591.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11031612.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11031615.png)
![N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11031621.png)
![5-[8-Methoxy-4,4-dimethyl-2-oxo-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-1,3-thiazolane-2,4-dione](/img/structure/B11031622.png)
![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine](/img/structure/B11031626.png)
![6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11031632.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,5-dimethoxybenzamide](/img/structure/B11031637.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11031641.png)
![2-(Pyrrolidin-1-YL)-6-{6,8,8,9-tetramethyl-2-oxo-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-3-YL}-3,4-dihydropyrimidin-4-one](/img/structure/B11031645.png)
![methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11031648.png)

![8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid](/img/structure/B11031665.png)
